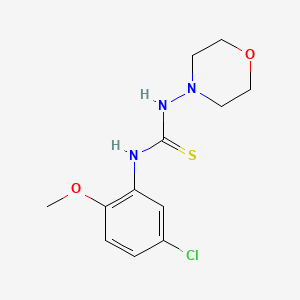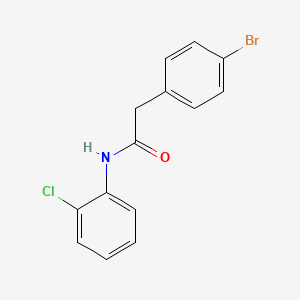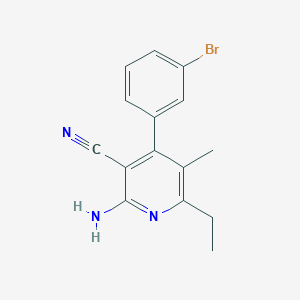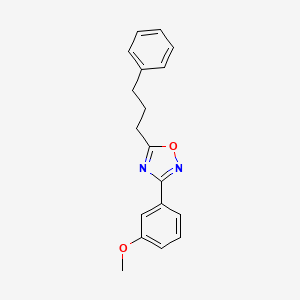
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK) that has gained significant attention in recent years due to its potential therapeutic applications in the treatment of metabolic disorders, cancer, and neurodegenerative diseases. In
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been extensively studied for its potential therapeutic applications in various diseases. In metabolic disorders, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential candidate for the treatment of type 2 diabetes. In cancer, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent. In neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Mechanism of Action
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea activates AMPK, a key regulator of cellular energy homeostasis that plays a crucial role in metabolism, cell growth, and autophagy. AMPK is activated by various stimuli, including low energy levels, exercise, and certain drugs. N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that enhance its activity. AMPK activation by N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea leads to various downstream effects, including increased glucose uptake, fatty acid oxidation, and autophagy.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has been shown to have various biochemical and physiological effects in different cell types and animal models. In skeletal muscle cells, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea increases glucose uptake and insulin sensitivity by activating AMPK and stimulating the translocation of glucose transporter 4 (GLUT4) to the cell membrane. In liver cells, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea inhibits gluconeogenesis and promotes fatty acid oxidation, leading to decreased blood glucose levels and improved lipid metabolism. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea induces apoptosis and inhibits cell proliferation by activating AMPK and inhibiting the mTOR pathway. In animal models of neurodegenerative diseases, N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea protects against neuronal damage and improves cognitive function by activating AMPK and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea has several advantages as a research tool, including its specificity for AMPK, its ability to activate AMPK in vivo, and its potential therapeutic applications. However, there are also some limitations to its use in lab experiments, including its potential toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects.
Future Directions
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea, including the development of more potent and selective AMPK activators, the investigation of its potential therapeutic applications in various diseases, and the exploration of its effects on different cell types and physiological systems. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea on AMPK and its downstream pathways, as well as its potential off-target effects and toxicity.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea involves the reaction of 5-chloro-2-methoxyaniline with morpholine and thiourea in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain N-(5-chloro-2-methoxyphenyl)-N'-4-morpholinylthiourea in high yield and purity.
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2S/c1-17-11-3-2-9(13)8-10(11)14-12(19)15-16-4-6-18-7-5-16/h2-3,8H,4-7H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYYZLKCFJTFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793037 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-morpholin-4-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethyl-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5810329.png)


![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)

![diethyl 5-[(phenylsulfonyl)amino]isophthalate](/img/structure/B5810358.png)
![{3-bromo-4-[(4-methylbenzyl)oxy]phenyl}methanol](/img/structure/B5810364.png)
![1-[4-(4-chlorophenyl)-2-methyl-3-quinolinyl]ethanone](/img/structure/B5810368.png)

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)
